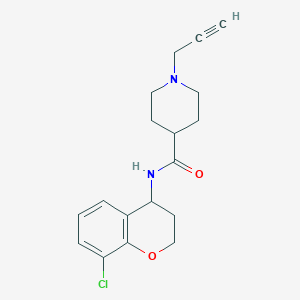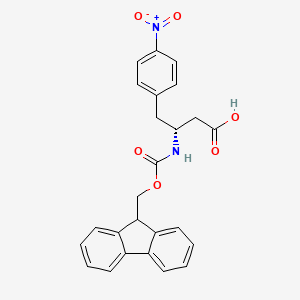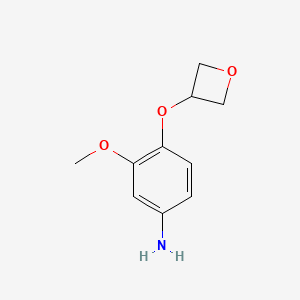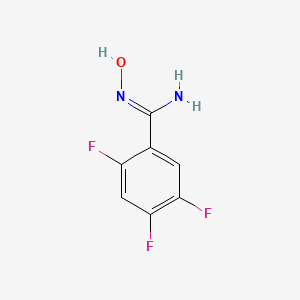![molecular formula C8H14O B2405637 (1R,2S)-2-[(E)-丙-1-烯基]环戊烷-1-醇 CAS No. 83059-42-1](/img/structure/B2405637.png)
(1R,2S)-2-[(E)-丙-1-烯基]环戊烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol is a chiral alcohol with a cyclopentane ring structure. This compound is characterized by its unique stereochemistry, which includes a prop-1-enyl group attached to the second carbon of the cyclopentane ring and a hydroxyl group on the first carbon. The specific stereochemistry (1R,2S) indicates the spatial arrangement of these groups, which is crucial for its reactivity and interaction with other molecules.
科学研究应用
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclopentanone derivative, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentanone with a chiral borane reagent can yield the desired alcohol with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor compounds.
化学反应分析
Types of Reactions
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products
Oxidation: Formation of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentanone.
Reduction: Formation of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentane.
Substitution: Formation of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentyl chloride or bromide.
作用机制
The mechanism of action of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the prop-1-enyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket.
相似化合物的比较
Similar Compounds
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentanone: The oxidized form of the compound.
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentane: The fully reduced form of the compound.
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentyl chloride: The substituted form of the compound.
Uniqueness
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
属性
IUPAC Name |
(1R,2S)-2-[(E)-prop-1-enyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,4,7-9H,3,5-6H2,1H3/b4-2+/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSOYWKTXACQRM-WGAMGKKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1CCC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride](/img/structure/B2405556.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide](/img/structure/B2405562.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

